

Biological activity of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

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An In-Depth Technical Guide on the Biological Activity of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this document serves as a comprehensive technical guide into the biological significance of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. While direct, extensive biological studies on this specific ethyl-substituted molecule are not widely published, its structural architecture is emblematic of a "privileged scaffold" in modern medicinal chemistry. Its close chemical cousin, the methyl analog, is a cornerstone intermediate in the synthesis of potent kinase inhibitors.

This guide, therefore, adopts a scientifically rigorous and logically inferred approach. We will dissect the known biological activities of its closest analogs and the broader class of trifluoromethylphenyl-piperazine compounds to build a robust hypothesis for the potential therapeutic applications of the title compound. We will explore the causal relationships between its structural motifs and predicted biological function, provide detailed experimental protocols for its characterization, and present a framework for its potential integration into drug discovery pipelines.

Introduction to the Molecular Architecture and Rationale for Interest

Chemical Identity:

- Systematic Name: **4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline**
- CAS Number: 630125-91-6[1]
- Molecular Formula: C₁₄H₂₀F₃N₃[1]
- Molecular Weight: 287.33 g/mol [1]

The molecule is characterized by three key functional domains, each contributing to its potential biological activity:

- **3-(Trifluoromethyl)aniline Core:** The trifluoromethyl (-CF₃) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and significantly increases the lipophilicity of the aniline ring. This enhancement in metabolic stability and membrane permeability is a sought-after feature in drug design.[2] The aniline amine group provides a critical handle for further chemical modification, often forming the basis for amide or urea linkages in more complex drug molecules.
- **Piperazine Ring:** This six-membered heterocyclic amine is a ubiquitous scaffold in medicinal chemistry.[3] Its two nitrogen atoms offer versatile points for substitution, allowing for the fine-tuning of solubility, basicity, and receptor interactions. The piperazine ring is a common feature in many classes of drugs, including antipsychotics, antihistamines, and, most relevant to this discussion, kinase inhibitors.
- **N-Ethyl Substitution:** The ethyl group on the distal nitrogen of the piperazine ring represents a key modification from its more commonly cited methyl analog (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, CAS: 694499-26-8).[4] Structure-activity relationship (SAR) studies on piperazine-containing compounds often reveal that the size and nature of this alkyl substituent can significantly modulate target binding affinity, selectivity, and pharmacokinetic properties.[5]

Inferred Biological Activity: A Focus on Kinase Inhibition

The most compelling hypothesis for the biological activity of **4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline** is its role as a key intermediate in the synthesis of protein kinase inhibitors. This inference is strongly supported by the extensive use of its methyl analog in the development of several clinically important drugs.

Evidence from the Methyl Analog: A Precursor to Potent Therapeutics

The methyl analog is a documented intermediate in the synthesis of:

- **Ponatinib:** A multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Ponatinib is designed to inhibit the BCR-ABL fusion protein, including the T315I mutation that confers resistance to other tyrosine kinase inhibitors.
- **ABL Kinase Inhibitors:** Several research programs have utilized the methyl analog to develop novel inhibitors of ABL kinase, aiming to overcome resistance mechanisms observed with existing therapies.[\[6\]](#)
- **RET Kinase Inhibitors:** This scaffold is also integral to the development of inhibitors targeting the RET (Rearranged during Transfection) proto-oncogene, which is implicated in various cancers, including thyroid and non-small cell lung cancer.[\[7\]](#)[\[8\]](#)
- **mTOR Inhibitors:** The broader trifluoromethylphenyl-piperazine scaffold has been successfully employed to create potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[\[9\]](#)[\[10\]](#)

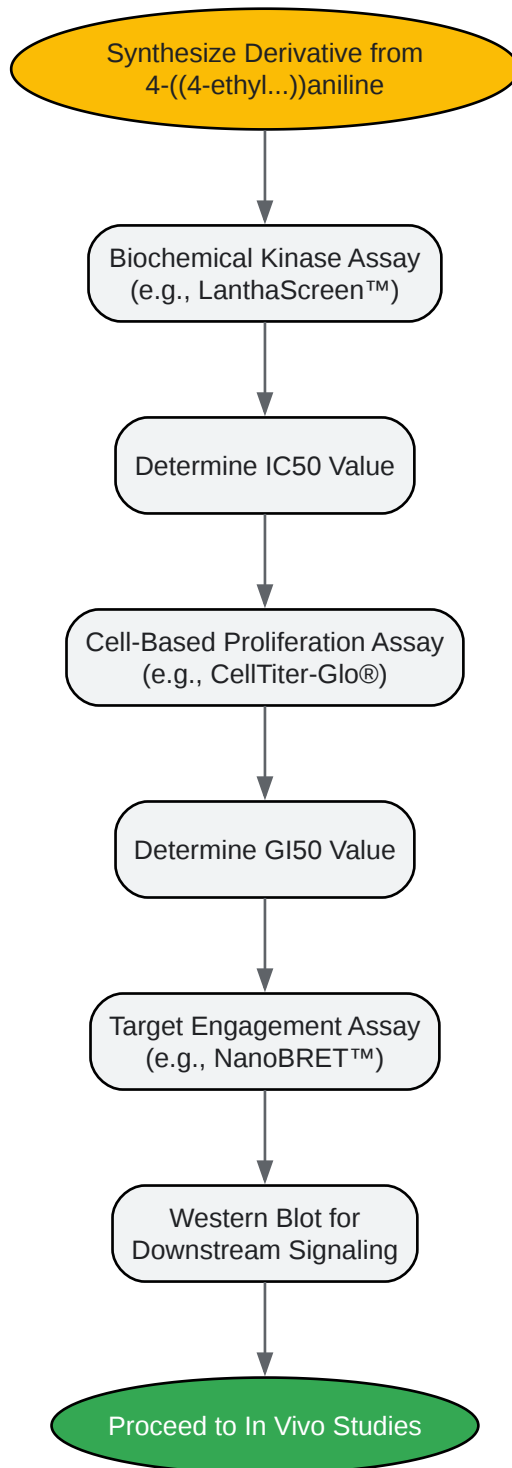
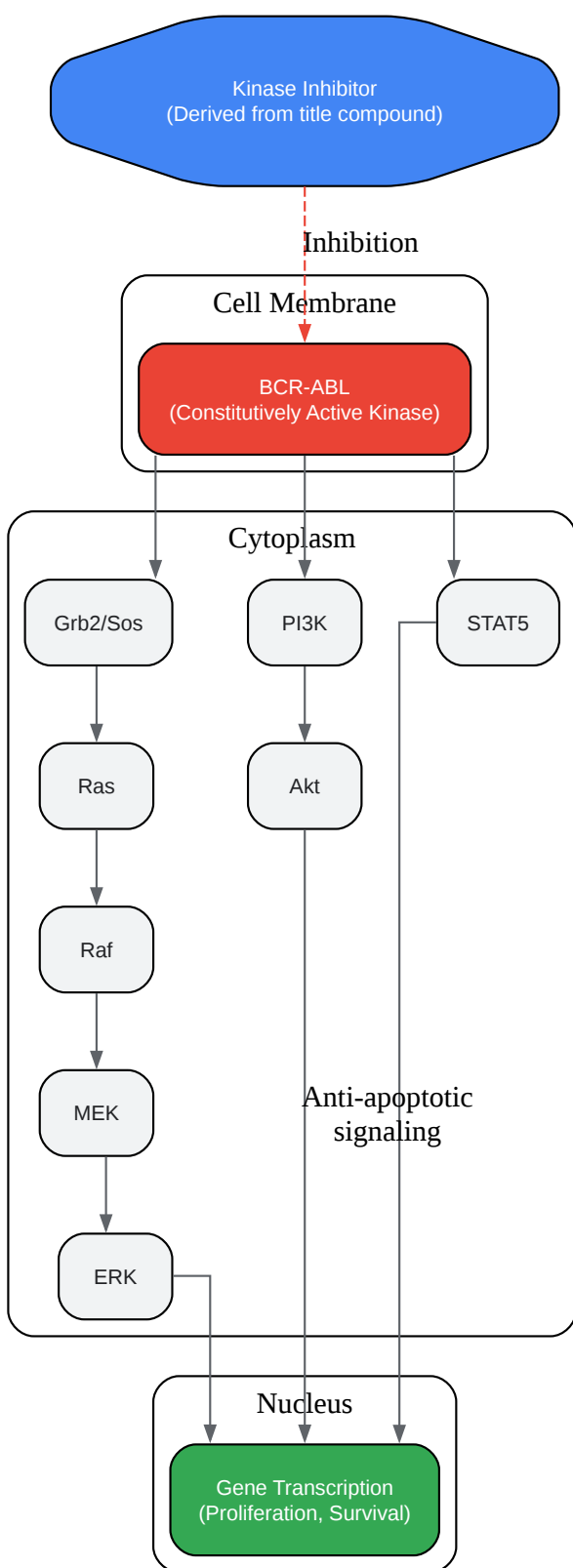
The consistent use of this core structure to target different kinases underscores its value as a "hinge-binding" motif, a common feature of ATP-competitive kinase inhibitors.

Hypothesized Mechanism of Action in a Kinase Inhibitor Context

When incorporated into a larger drug molecule, the **4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline** moiety is predicted to play a crucial role in binding to the ATP-binding pocket of a target kinase. The aniline nitrogen would likely form a critical hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.

The trifluoromethyl group would be oriented to project into a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity. The ethylpiperazine group typically extends out towards the solvent-exposed region of the kinase, where it can be modified to enhance solubility and fine-tune interactions with the protein surface.

Below is a conceptual diagram illustrating the potential downstream effects of inhibiting a key signaling pathway, such as the BCR-ABL pathway in CML.



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